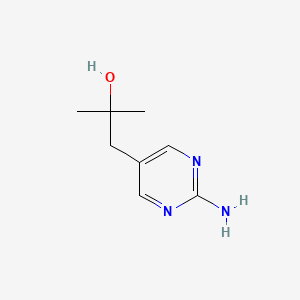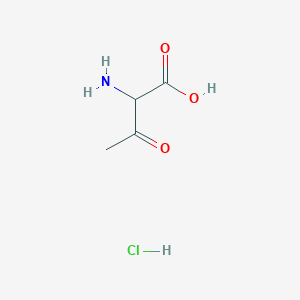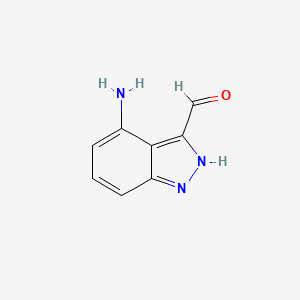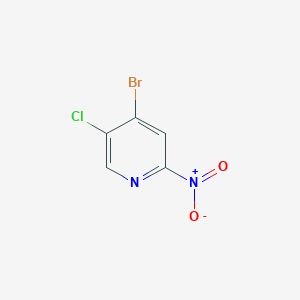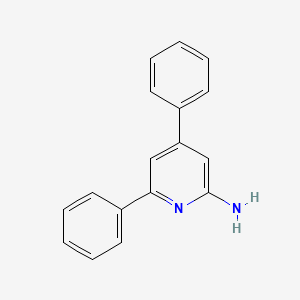
2-(Pyrrolidin-1-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylamino)ethanol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylamino)ethanol can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting can provide insights into potential industrial processes. The use of efficient and scalable synthetic routes, such as those involving cycloaddition reactions, could be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-ylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to yield various products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as copper(II) bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-hydroxyflavone in the presence of copper(II) bromide yields a dimeric copper(II) complex .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-ylamino)ethanol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . The compound’s unique structure makes it valuable for studying the pharmacophore space and stereochemistry in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-ylamino)ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrrolidine ring allows it to bind to specific proteins and enzymes, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(Pyrrolidin-1-ylamino)ethanol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds also feature a pyrrolidine ring and have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique aspect of this compound lies in its specific structure and the presence of the aminoethanol group, which can influence its reactivity and biological activity.
List of Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-(pyrrolidin-1-ylamino)ethanol |
InChI |
InChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2 |
Clé InChI |
UZRGTTDHNSBOAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



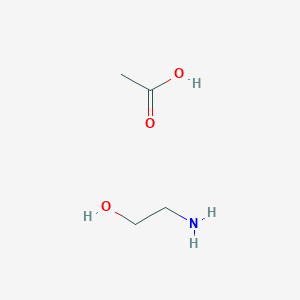
![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
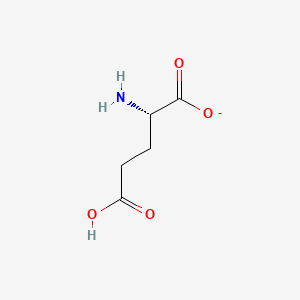
![2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid](/img/structure/B13113760.png)
![Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
![6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine](/img/structure/B13113763.png)
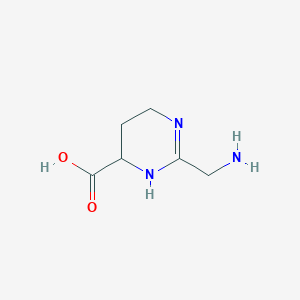
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
